neomycin A sulfate

antimicrobial susceptibility aminoglycoside potency neomycin component characterization

Neomycin A sulfate (commonly referred to as neamine sulfate) is the sulfate salt of the aminoglycoside core scaffold that constitutes the neomycin complex. It is a small, polycationic pseudo-tetrasaccharide with the molecular formula C₁₂H₂₈N₄O₁₀S and a molecular weight of 420.44 g mol⁻¹.

Molecular Formula C12H28N4O10S
Molecular Weight 420.44 g/mol
CAS No. 35234-28-7
Cat. No. B12734463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneomycin A sulfate
CAS35234-28-7
Molecular FormulaC12H28N4O10S
Molecular Weight420.44 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.OS(=O)(=O)O
InChIInChI=1S/C12H26N4O6.H2O4S/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-5(2,3)4/h3-12,17-20H,1-2,13-16H2;(H2,1,2,3,4)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1
InChIKeyUPUAISIJDDQCRN-SQAHNGQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin A Sulfate (CAS 35234-28-7) – Aminoglycoside Component Profile for Research Sourcing


Neomycin A sulfate (commonly referred to as neamine sulfate) is the sulfate salt of the aminoglycoside core scaffold that constitutes the neomycin complex. It is a small, polycationic pseudo-tetrasaccharide with the molecular formula C₁₂H₂₈N₄O₁₀S and a molecular weight of 420.44 g mol⁻¹ [1]. Neomycin A forms the glycosidic core upon which the higher-mass, clinically dominant congeners neomycin B (framycetin) and neomycin C are built, yet it lacks the additional sugar residues that confer potent ribosomal binding. Consequently, its pharmacological and toxicological signature diverges markedly from that of the bulk neomycin mixture [2]. These structural differences create quantifiable differentials in antibacterial potency, target-organ toxicity, cellular off-target signalling, and impurity-marker utility that directly influence procurement decisions for research, analytical, and early-discovery applications.

Why Neomycin A Sulfate Cannot Be Replaced by Neomycin B or Neomycin Complex in Experimental Systems


Equating neomycin A (neamine) with the multi-component neomycin sulfate complex—or with the highly active neomycin B congener—introduces systematic error in bioassays and analytical workflows. Neomycin A possesses only ~10 % of the antibacterial activity of neomycin B , and its nephrotoxic and ototoxic liabilities are reduced to approximately 5 % and 6 % of those of the parent neomycin mixture, respectively [1]. Furthermore, neamine and neomycin exert mechanistically opposite effects on angiogenic nitric oxide (NO) release [2]. Substituting generic neomycin sulfate for purified neomycin A sulfate therefore conflates potency, toxicity, and pharmacodynamic readouts, undermining reproducibility in cancer biology, aminoglycoside toxicity modelling, antimicrobial susceptibility testing, and compendial impurity profiling.

Quantitative Differentiation of Neomycin A Sulfate Against Closest Analogs: A Procurement-Focused Evidence Table


Antibacterial Potency: Neomycin A Exhibits ~10 % of the Activity of Neomycin B by Microbiological Assay

When assessed by standard microbiological agar-diffusion assay, neomycin A displays only approximately 10 % of the antibacterial activity of neomycin B . This large potency differential is consistent with the absence of the neobiosamine moieties that are critical for high-affinity 30S ribosomal-subunit binding. The same vendor datasheet reports discrete minimal inhibitory concentrations (MICs) for neomycin A against a panel of reference strains, e.g., 0.25 µg mL⁻¹ for Bacillus subtilis and 1 µg mL⁻¹ for Escherichia coli , which are elevated relative to typical neomycin B MICs.

antimicrobial susceptibility aminoglycoside potency neomycin component characterization

Nephrotoxicity: Neomycin A Nephrotoxicity Is Reduced to ~5 % of That of Neomycin

In an in vivo rat model (Williams et al., 1987), the nephrotoxic potential of neamine was quantified at only 5 % of that observed for the parent neomycin complex [1]. The renal membrane-binding affinity—a validated surrogate for nephrotoxicity—showed the rank order: neomycin > gentamicin > neamine ≈ streptomycin [1]. This 20‑fold safety window is a decisive differentiation point for chronic-dosing experimental protocols.

aminoglycoside nephrotoxicity renal safety in vivo toxicology comparison

Ototoxicity: Neomycin A Ototoxicity Is Reduced to ~6 % of That of Neomycin

Guinea‑pig cochlear toxicity models (Au et al., 1986) showed that neamine causes only 6 % of the ototoxic damage produced by an equivalent dose of neomycin [1]. This ~17‑fold difference in cochleotoxicity is attributed to the reduced polycationic charge density of neamine, which limits interaction with hair‑cell membranes.

aminoglycoside ototoxicity cochlear safety auditory research

Angiogenic Nitric Oxide Release: Neomycin Blocks at pM Concentrations, Neamine Is Inactive

Using an electrochemical MMA sensor on human endothelial cells, neomycin completely abolished angiogenin‑ and VEGF‑evoked NO release at concentrations ranging from 200 fM to 20 µM, acting via inhibition of Akt kinase phosphorylation. In contrast, neamine (neomycin A) did not significantly alter NO secretion even at high micromolar concentrations [1]. This qualitative functional divergence cannot be predicted from simple potency rankings.

NO signalling Akt phosphorylation angiogenesis off-target pharmacology

Anti-Angiogenic Selectivity: Neamine Inhibits Angiogenin Nuclear Translocation Without Suppressing Basal Proliferation

Neamine (neomycin A) blocks angiogenin (ANG)‑induced nuclear translocation in HUVEC and HepG2 cells, inhibiting ANG‑stimulated cell proliferation in a dose‑dependent manner with an apparent IC₅₀ of ~5 µM [1]. In contrast, the same study and others have reported that neomycin fully suppresses ANG‑induced proliferation at 50 µM but also impacts basal proliferation and viability at similar concentrations, limiting its utility as a specific ANG probe [2]. This indicates that neamine provides a wider selectivity window for angiogenin‑targeted investigations.

angiogenin inhibitor nuclear translocation HUVEC proliferation tumor angiogenesis

Pharmacopoeial Impurity Identification: Neomycin A Has a Validated USP Resolution of 7.24 from Neomycin B

The USP-monograph HPAEC‑IPAD method achieves baseline resolution between neomycin B and the major impurity neamine (neomycin A) of 7.24 ± 0.10 (mean ± SD, n = 836 injections over 10 days) [1]. Neamine also elutes as the earliest, well‑separated peak in the system‑suitability mixture, enabling its use as a retention‑time marker and purity standard. This high chromatographic orthogonality is essential for accurately quantifying residual neomycin A in neomycin sulfate bulk drug substance, where its presence can distort microbiological potency assignments [2].

HPAEC-IPAD USP compendial method neomycin impurity profiling quality control

Optimal Use Cases for Neomycin A Sulfate Driven by Evidence-Based Differentiation


Anti‑Angiogenic Cancer Research Tool

Neomycin A sulfate (neamine) is the preferred aminoglycoside‑class probe for studies of angiogenin‑dependent angiogenesis and tumour xenograft growth. Its IC₅₀ of ~5 µM in HUVEC proliferation assays, combined with a 20‑fold–reduced nephrotoxicity and 17‑fold–reduced ototoxicity profile relative to neomycin, permits in vivo dosing regimens that are unattainable with neomycin B [1]. The compound’s inability to suppress endothelial NO release further isolates angiogenin‑nuclear‑translocation as the relevant pharmacodynamic endpoint [2].

Aminoglycoside Toxicity Reference Standard

Because neomycin A’s kidney and cochlear toxicities have been independently quantified at 5 % and 6 % of neomycin’s, respectively , the purified sulfate serves as a low‑toxicity comparator in in vitro renal proximal‑tubule and cochlear‑hair‑cell assays. Side‑by‑side experiments with neomycin B enable dissection of scaffold‑intrinsic versus charge‑density‑driven toxicity mechanisms [1].

USP Compendial Impurity Marker and System‑Suitability Standard

Neomycin A is the closest‑eluting major impurity to neomycin B in the USP‑validated HPAEC‑IPAD method, with a robust resolution of 7.24 ± 0.10 . A certified neomycin A sulfate reference standard is therefore indispensable for peak identification, system‑suitability testing, and accurate quantification of the neamine impurity in neomycin sulfate API, as required by USP monographs [1].

Low‑Antibacterial‑Background Control in Microbiome or Resistance Studies

With antibacterial activity ~10 % that of neomycin B , neomycin A sulfate can be used in near‑MRT (minimum‑resistance‑threshold) concentrations to study aminoglycoside‑resistance gene expression without the strong selective pressure exerted by neomycin B or the neomycin complex. Its distinct cross‑resistance pattern (cross‑resistance with neomycin C but not neomycin B) further enables resistance‑mechanism classification [1].

Quote Request

Request a Quote for neomycin A sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.